2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid
Overview
Description
This compound, also known as N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-fluorophenylalanine, is a chemical compound with the molecular formula C24H20FNO4 . It has a molecular weight of 405.43 .
Molecular Structure Analysis
The molecular structure of this compound consists of a fluorenylmethyloxycarbonyl (Fmoc) group attached to an amino acid moiety . The Fmoc group is a common protecting group used in peptide synthesis.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Fluorination in Protein Design
Fluorocarbons, including fluorinated analogs of hydrophobic amino acids, have been engineered into proteins to create molecules with novel chemical and biological properties. Fluorination is an effective strategy to enhance the stability of both soluble and membrane-bound proteins against chemical and thermal denaturation, retaining structure and biological activity. However, synthesizing large proteins containing specifically fluorinated residues remains challenging. Recent advancements in biosynthetic methods for introducing noncanonical amino acids into proteins promise to expand the utility of fluorinated amino acids in protein design (Buer & Marsh, 2012).
Synthesis of Fluorinated Compounds
The synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, illustrates the challenges and innovations in creating fluorinated compounds. Traditional methods, such as diazotization and cross-coupling reactions, have limitations due to cost, safety, and yield issues. A practical pilot-scale method using methyl nitrite and 2-fluoro-4-bromoaniline offers a safer and more efficient alternative, showcasing the ongoing research and development in the synthesis of fluorinated molecules (Qiu et al., 2009).
Environmental Persistence and Bioaccumulation
Studies on perfluorinated acids, including carboxylates and sulfonates, have raised concerns about their environmental persistence and bioaccumulation. Despite structural similarities to persistent pollutants, research indicates that perfluorinated acids with shorter fluorinated carbon chains exhibit lower bioaccumulation potential. This differentiation is critical for risk assessment and management of these chemicals in the environment (Conder et al., 2008).
Novel Applications in Peptide Studies
The spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) demonstrates the potential of fluorinated amino acids in studying peptides. TOAC's rigid structure and incorporation into peptides via peptide bonds have enabled detailed analyses of peptide secondary structure and dynamics using various spectroscopic techniques. This has applications in understanding peptide interactions with membranes and other biomolecules, highlighting the versatility of fluorinated amino acids in biochemical research (Schreier et al., 2012).
Fluorescent Chemosensors
Fluorinated compounds based on 4-methyl-2,6-diformylphenol have been developed as chemosensors for detecting a wide range of analytes, including metal ions and organic molecules. These chemosensors exhibit high selectivity and sensitivity, showcasing the potential of fluorinated compounds in analytical chemistry and diagnostic applications (Roy, 2021).
Mechanism of Action
Target of Action
The compound, 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid, also known as Fmoc-p-fluoro-DL-Phe-OH, is primarily used as a protecting group for amines in peptide synthesis . The primary targets of this compound are the amine groups present in the amino acids that make up peptides .
Mode of Action
The compound acts by protecting the amine groups during peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . This protection allows for the selective synthesis of peptides without unwanted side reactions .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of peptide synthesis. It protects the amine groups during the coupling of amino acids, preventing side reactions and ensuring the correct sequence of amino acids in the peptide chain .
Result of Action
The result of the action of this compound is the successful synthesis of peptides with the correct sequence of amino acids. By protecting the amine groups during synthesis, it prevents side reactions and ensures the integrity of the peptide chain .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of the Fmoc group in protecting the amine groups. The compound is stable under typical laboratory conditions, but it can be removed rapidly by base . Therefore, the stability and efficacy of this compound can be controlled by adjusting the conditions of the peptide synthesis process.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The compound plays a crucial role in biochemical reactions, particularly in peptide synthesis . It interacts with various enzymes and proteins, primarily those involved in peptide bond formation . The nature of these interactions is largely determined by the fluoro group on the phenyl ring, which can influence the compound’s reactivity and binding affinity .
Cellular Effects
In cellular processes, 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid influences cell function by participating in protein synthesis . It can impact cell signaling pathways, gene expression, and cellular metabolism, primarily through its role in the production of proteins .
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with biomolecules, particularly enzymes involved in peptide synthesis . It can influence enzyme activity, potentially leading to changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the compound exhibits stability and degradation patterns typical of amino acid derivatives . Long-term effects on cellular function have been observed in in vitro or in vivo studies, primarily related to its role in protein synthesis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Threshold effects have been observed, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
The compound is involved in metabolic pathways related to protein synthesis . It interacts with enzymes and cofactors involved in these pathways, and can influence metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, the compound is transported and distributed through mechanisms common to amino acids . It can interact with transporters and binding proteins, and its localization or accumulation can be influenced by these interactions .
Subcellular Localization
The subcellular localization of this compound is largely determined by its role in protein synthesis . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUMACXMEZBPJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374679 | |
Record name | 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
264276-42-8 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-fluorophenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=264276-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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